1-Nitrocyclododec-1-ene
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Overview
Description
1-Nitrocyclododec-1-ene is an organic compound with the molecular formula C12H21NO2 . It consists of a twelve-membered carbon ring with a nitro group (-NO2) attached to one of the carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrocyclododec-1-ene can be synthesized through various organic reactions. One common method involves the nitration of cyclododecene. This process typically uses nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 1-Nitrocyclododec-1-ene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of cyclododecylamine.
Substitution: Formation of various substituted cyclododecenes.
Scientific Research Applications
1-Nitrocyclododec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-nitrocyclododec-1-ene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Nitrocyclohexene: A six-membered ring analog with similar chemical properties.
1-Nitrocyclooctene: An eight-membered ring analog with comparable reactivity.
1-Nitrocyclodecene: A ten-membered ring analog with similar applications
Uniqueness: 1-Nitrocyclododec-1-ene is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties. Its larger ring size allows for different spatial arrangements and interactions compared to smaller ring analogs, making it valuable for specific applications in research and industry .
Properties
CAS No. |
52089-59-5 |
---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-nitrocyclododecene |
InChI |
InChI=1S/C12H21NO2/c14-13(15)12-10-8-6-4-2-1-3-5-7-9-11-12/h10H,1-9,11H2 |
InChI Key |
OYYWTMHRRDZJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=CCCCC1)[N+](=O)[O-] |
Origin of Product |
United States |
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